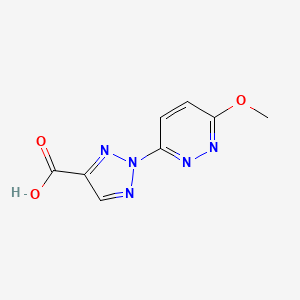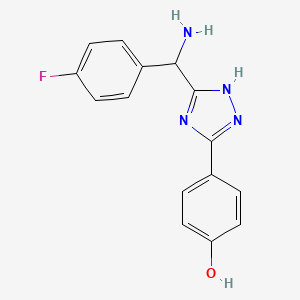
Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a methyl ester, and a 3-chloro-4-fluorophenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate in the presence of hydrazine hydrate, followed by esterification with methanol to yield the desired product. The reaction conditions often include refluxing in ethanol or methanol and the use of acidic or basic catalysts to facilitate the cyclization and esterification steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and catalyst concentration is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can replace the chloro or fluoro groups under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, including anti-inflammatory and anticancer drugs.
Agrochemistry: The compound is explored for its potential use as a pesticide or herbicide due to its biological activity.
Materials Science: It is investigated for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carboxylate
- Methyl 5-amino-1-(3-bromo-4-fluorophenyl)-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylate is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s potency and selectivity in various applications compared to similar compounds with only one halogen substituent.
Propriétés
Formule moléculaire |
C11H9ClFN3O2 |
|---|---|
Poids moléculaire |
269.66 g/mol |
Nom IUPAC |
methyl 5-amino-1-(3-chloro-4-fluorophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H9ClFN3O2/c1-18-11(17)7-5-15-16(10(7)14)6-2-3-9(13)8(12)4-6/h2-5H,14H2,1H3 |
Clé InChI |
LCLOILDVPLVHGL-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(N(N=C1)C2=CC(=C(C=C2)F)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11789475.png)
![5-Chloro-2-(2,3-dimethoxyphenyl)-1H-benzo[d]imidazole](/img/structure/B11789481.png)
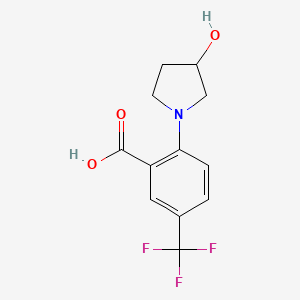
![(S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789491.png)

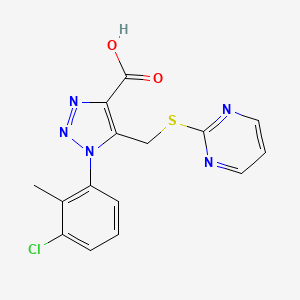
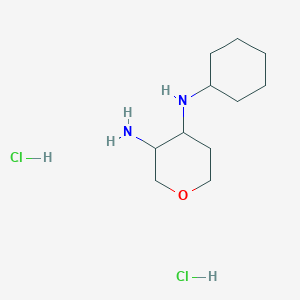


![1-(3-Chloro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789527.png)

